4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one
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Overview
Description
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a chromenone core
Mechanism of Action
Target of Action
The primary target of the compound 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 .
Biochemical Pathways
The inhibition of ENTs by 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one affects the nucleotide synthesis pathway and the regulation of adenosine function
Pharmacokinetics
It is known that the compound has a boiling point of 6201±650 °C and a density of 136±01 g/cm3 . These properties may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one’s action primarily involve the inhibition of ENTs . This results in a disruption of nucleotide synthesis and regulation of adenosine function .
Action Environment
The action, efficacy, and stability of 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one can be influenced by various environmental factors. For instance, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 . .
Biochemical Analysis
Biochemical Properties
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one plays a significant role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, more selectively than ENT1 . The interaction with ENTs is crucial for regulating nucleotide synthesis and adenosine function, which are essential for cellular metabolism and chemotherapy . The binding of 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one to ENTs results in the inhibition of nucleoside transport, thereby affecting various biochemical pathways.
Cellular Effects
The effects of 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of nucleoside transport by this compound can lead to altered adenosine levels, which in turn affects signaling pathways such as the adenosine receptor-mediated pathways . Additionally, changes in nucleotide availability can impact gene expression and cellular metabolism, leading to various cellular responses.
Molecular Mechanism
The molecular mechanism of action of 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the nucleoside transporters ENT1 and ENT2, inhibiting their function . The inhibition is non-competitive and irreversible, meaning that the compound reduces the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters . Molecular docking studies have shown that the binding site of this compound in ENT1 may differ from that of other conventional inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one change over time. The compound exhibits stability under experimental conditions, but its long-term effects on cellular function need to be carefully monitored. Studies have shown that the inhibitory effects on nucleoside transporters persist over time, indicating that the compound is not easily degraded
Dosage Effects in Animal Models
The effects of 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity . At higher doses, there may be threshold effects and potential adverse effects, including toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one is involved in metabolic pathways related to nucleoside transport and adenosine regulation. The compound interacts with enzymes and cofactors that are part of these pathways, affecting metabolic flux and metabolite levels . The inhibition of nucleoside transporters by this compound can lead to changes in nucleotide synthesis and adenosine metabolism, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is primarily transported by nucleoside transporters ENT1 and ENT2, which facilitate its uptake into cells . Once inside the cells, the compound may localize to specific compartments or organelles, depending on its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is substituted with a fluorophenyl group through a nucleophilic substitution reaction.
Coupling with Chromenone Core: The substituted piperazine is then coupled with a chromenone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: It is used in biological assays to study receptor binding and enzyme inhibition.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analog with similar pharmacological properties.
4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Another compound with a piperazine ring and fluorophenyl group, but with a different core structure.
Uniqueness
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one is unique due to its combination of a chromenone core and a fluorophenyl-substituted piperazine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2/c1-15-12-16(2)22-18(13-21(27)28-23(22)17(15)3)14-25-8-10-26(11-9-25)20-6-4-19(24)5-7-20/h4-7,12-13H,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFIKTJWYNHVNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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